molecular formula C8H7ClN2O2 B14693980 N-[(4-chlorophenyl)carbamoyl]formamide CAS No. 34114-06-2

N-[(4-chlorophenyl)carbamoyl]formamide

Cat. No.: B14693980
CAS No.: 34114-06-2
M. Wt: 198.60 g/mol
InChI Key: SMKHKKHWVZVVBQ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)carbamoyl]formamide is an organic compound with the molecular formula C7H6ClNO. It is also known by other names such as N-formyl-4-chloroaniline and 4-chloro-1-formanilide . This compound is characterized by the presence of a formamide group attached to a 4-chlorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-chlorophenyl)carbamoyl]formamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)carbamoyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines .

Scientific Research Applications

N-[(4-chlorophenyl)carbamoyl]formamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamoyl]formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-formyl-4-chloroaniline
  • 4-chloro-1-formanilide
  • N-(4-chlorophenyl)carbamoyl]glycine

Uniqueness

N-[(4-chlorophenyl)carbamoyl]formamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its formamide group and 4-chlorophenyl ring make it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds .

Properties

CAS No.

34114-06-2

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]formamide

InChI

InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(13)10-5-12/h1-5H,(H2,10,11,12,13)

InChI Key

SMKHKKHWVZVVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC=O)Cl

Origin of Product

United States

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